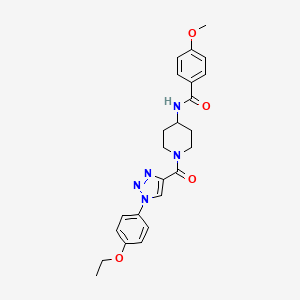

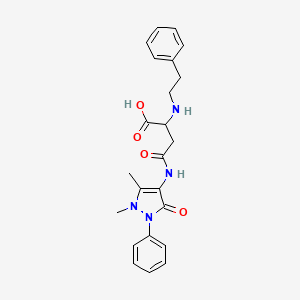

![molecular formula C14H15F3N4O4S2 B2754408 methyl 3-(N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate CAS No. 2034520-58-4](/img/structure/B2754408.png)

methyl 3-(N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

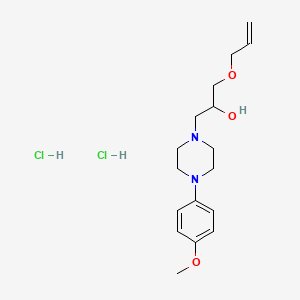

The compound “methyl 3-(N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Synthesis Analysis

A convenient approach for the construction of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles has been developed, which employs the readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen) as starting materials . This multi-component reaction features broad substrate scope, high efficiency, and scalability, providing a facile and straightforward route to the biologically important 3-trifluoromethyl-1,2,4-triazole scaffolds in moderate to good yields .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a triazole ring, a thiophene ring, and a trifluoromethyl group. The triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The trifluoromethyl group has the formula -CF3 .Chemical Reactions Analysis

The synthesis of this compound involves a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen) . The trifluoromethyl group is derived from the methyl group by replacing each hydrogen atom by a fluorine atom .科学的研究の応用

Chemical Synthesis and Structural Analysis

- The preparation of 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines demonstrates the synthetic utility of heteroaromatic azido compounds, showcasing techniques that could be relevant for synthesizing related structures including the compound (Westerlund, 1980).

- Research on bromination and diazo-coupling of pyridinethiones, leading to the microwave-assisted synthesis of isothiazolopyridine and pyridothiazepines, highlights modern methods for creating complex heterocycles. These methods could offer insights into novel synthesis routes for related compounds (Youssef, Azab, & Youssef, 2012).

Potential Biological Activities

- The synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides, including those with trifluoromethyl groups, provide insight into the design of compounds with specific biological activities. This research might inform the pharmacological potential of similar molecules (Tucker, Crook, & Chesterson, 1988).

- Studies on cardiovascular agents, including the synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems, reveal potential for related compounds in developing novel cardiovascular treatments (Sato et al., 1980).

作用機序

Target of Action

Similar compounds have been found to inhibit dipeptidyl peptidase iv (dpp4), a protein involved in glucose metabolism .

Mode of Action

Based on the structure and the known actions of similar compounds, it can be hypothesized that it may bind to its target protein and inhibit its function .

Biochemical Pathways

If it indeed inhibits dpp4 like its similar compounds, it could affect the incretin system, which is involved in insulin secretion and glucose homeostasis .

Pharmacokinetics

Similar compounds are known to be orally active , suggesting that this compound might also have good bioavailability.

Result of Action

If it acts similarly to other dpp4 inhibitors, it could potentially improve glucose tolerance .

将来の方向性

Considering its broad-spectrum pharmaceutical activity, the method offers the opportunity for further study towards the toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores . This compound and its derivatives could have potential applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry .

特性

IUPAC Name |

methyl 3-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylsulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N4O4S2/c1-25-13(22)12-9(3-5-26-12)27(23,24)18-7-11-20-19-10-6-8(14(15,16)17)2-4-21(10)11/h3,5,8,18H,2,4,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKDIRZNBNMAIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=NN=C3N2CCC(C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

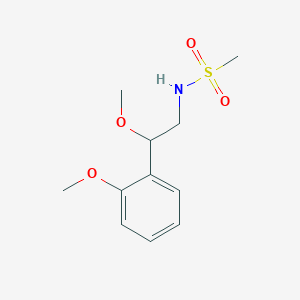

![9-(3-hydroxypropyl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2754333.png)

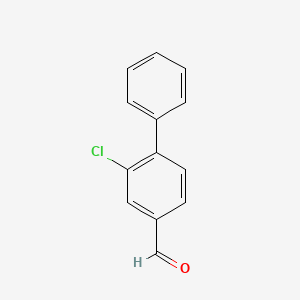

![4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2754337.png)

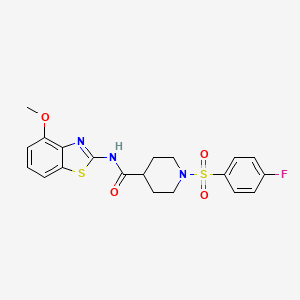

![(4-Chlorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2754339.png)

![N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide](/img/no-structure.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2754348.png)